molecular formula C19H24N2O3S B6803792 N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide

N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide

Cat. No.: B6803792
M. Wt: 360.5 g/mol
InChI Key: RKNHEJCMYXDECO-UHFFFAOYSA-N
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Description

N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide is a complex organic compound featuring a cyclopropanecarbonyl group, a cyclopenta[b]thiophene ring, and a pyrrolidinone moiety

Properties

IUPAC Name

N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-2-13(21-10-4-7-15(21)22)18(24)20-19-16(17(23)11-8-9-11)12-5-3-6-14(12)25-19/h11,13H,2-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNHEJCMYXDECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)C3CC3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide typically involves multiple steps:

    Formation of the Cyclopropanecarbonyl Intermediate: This step involves the reaction of cyclopropanecarboxylic acid with a suitable activating agent like thionyl chloride to form cyclopropanecarbonyl chloride.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene ring can be synthesized via a cyclization reaction involving thiophene and a suitable diene precursor under acidic conditions.

    Coupling Reaction: The cyclopropanecarbonyl chloride is then reacted with the cyclopenta[b]thiophene derivative in the presence of a base such as triethylamine to form the desired intermediate.

    Pyrrolidinone Addition: Finally, the intermediate is reacted with 2-oxopyrrolidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, alcohols, in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution: Substituted amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the cyclopropanecarbonyl and pyrrolidinone groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features may allow it to act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism by which N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The cyclopropanecarbonyl group could act as an electrophilic center, while the pyrrolidinone moiety might participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)butanamide
  • **N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)pentanamide
  • **N-[3-(cyclopropanecarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-(2-oxopyrrolidin-1-yl)hexanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This combination provides a distinct set of chemical properties and potential biological activities that may not be present in similar compounds. The presence of the cyclopropanecarbonyl group, in particular, adds a level of strain and reactivity that can be exploited in various chemical reactions and applications.

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